molecular formula C12H16N2O3 B2543512 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol CAS No. 1260807-62-2

1-(2-Methyl-4-nitrophenyl)piperidin-3-ol

Cat. No.: B2543512
CAS No.: 1260807-62-2
M. Wt: 236.271
InChI Key: FKVCIHPSYXPYPU-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)piperidin-3-ol is a chemical compound with the molecular formula C12H16N2O3. It is characterized by the presence of a piperidine ring substituted with a 2-methyl-4-nitrophenyl group and a hydroxyl group at the third position.

Preparation Methods

The synthesis of 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-nitroaniline and piperidin-3-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-4-nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Methyl-4-nitrophenyl)piperidin-3-ol can be compared with other similar compounds:

Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-7-10(14(16)17)4-5-12(9)13-6-2-3-11(15)8-13/h4-5,7,11,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVCIHPSYXPYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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